molecular formula C12H15N3O4 B14610221 N-(2,2-Dimethylpropanoyl)-2-methyl-5-nitropyridine-3-carboxamide CAS No. 59290-53-8

N-(2,2-Dimethylpropanoyl)-2-methyl-5-nitropyridine-3-carboxamide

Cat. No.: B14610221
CAS No.: 59290-53-8
M. Wt: 265.26 g/mol
InChI Key: MFRCREYYXZWGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-Dimethylpropanoyl)-2-methyl-5-nitropyridine-3-carboxamide is an organic compound that belongs to the class of pyridinecarboxamides. This compound is characterized by the presence of a pyridine ring substituted with a nitro group, a dimethylpropanoyl group, and a carboxamide group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethylpropanoyl)-2-methyl-5-nitropyridine-3-carboxamide typically involves the acylation of 2-methyl-5-nitropyridine-3-carboxamide with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the reaction mixture at a low temperature to control the rate of reaction and prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethylpropanoyl)-2-methyl-5-nitropyridine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-(2,2-Dimethylpropanoyl)-2-methyl-5-nitropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethylpropanoyl)-2-methyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-Dimethylpropanoyl)-2-fluoroaniline
  • N-(2,2-Dimethylpropanoyl)-3-iodo-4-methoxybenzohydrazide

Uniqueness

N-(2,2-Dimethylpropanoyl)-2-methyl-5-nitropyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

59290-53-8

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

N-(2,2-dimethylpropanoyl)-2-methyl-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C12H15N3O4/c1-7-9(5-8(6-13-7)15(18)19)10(16)14-11(17)12(2,3)4/h5-6H,1-4H3,(H,14,16,17)

InChI Key

MFRCREYYXZWGKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)NC(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.